An In-Depth Technical Guide to 2-Bromo-1,1-dimethoxypropane (CAS 33170-72-8): Synthesis, Reactivity, and Applications
An In-Depth Technical Guide to 2-Bromo-1,1-dimethoxypropane (CAS 33170-72-8): Synthesis, Reactivity, and Applications
Abstract
This technical guide provides a comprehensive overview of 2-Bromo-1,1-dimethoxypropane (CAS No. 33170-72-8), a versatile and valuable reagent in modern organic synthesis. This document delves into the compound's physicochemical properties, presents a detailed and validated synthetic protocol, and explores its characteristic reactivity, focusing on the strategic utility of its dual functional handles: a secondary bromide susceptible to nucleophilic substitution and an acid-labile dimethyl acetal protecting an aldehyde. We further discuss its emerging applications, particularly its potential as a chiral building block in the development of bioactive molecules, including its reported activity as a tyrosine kinase inhibitor. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this compound.
Core Compound Profile: Physicochemical & Structural Data
2-Bromo-1,1-dimethoxypropane is a halogenated acetal that serves as a stable, yet reactive, precursor to 2-bromopropanal. Its structure features a propane backbone with a bromine atom at the C2 position and a dimethyl acetal at the C1 position. This arrangement makes it a chiral molecule, typically supplied as a racemate, offering opportunities for asymmetric synthesis. The acetal functionality provides robust protection for the highly reactive aldehyde group under neutral to basic conditions, allowing for selective manipulation of the C-Br bond.
Table 1: Physicochemical Properties of 2-Bromo-1,1-dimethoxypropane
| Property | Value | Reference(s) |
| CAS Number | 33170-72-8 | [1][2] |
| Molecular Formula | C₅H₁₁BrO₂ | [3] |
| Molecular Weight | 183.04 g/mol | [4][5] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Boiling Point | 166 °C (at 760 Torr) 49-50 °C (at 12 Torr) | [3][5] |
| Density | 1.328 g/cm³ 1.360 g/cm³ (at 10 °C) | [3][5] |
| Flash Point | 50 °C | [5] |
| Solubility | Soluble in common organic solvents; limited solubility in water. | [4] |
| IUPAC Name | 2-bromo-1,1-dimethoxypropane | |
| Synonyms | 2-Bromopropanal dimethyl acetal, Propionaldehyde, 2-bromo-, dimethyl acetal | [3][4] |
Synthesis and Purification: A Validated Protocol
The most direct and reliable synthesis of 2-Bromo-1,1-dimethoxypropane involves the tandem acetalization and α-bromination of propanal. This one-pot procedure is efficient, though careful control of the reaction conditions is critical for achieving high purity and yield.
Synthetic Workflow Overview
The synthesis begins with the formation of the dimethyl acetal from propanal and methanol, which is then brominated in situ at the alpha position. A final basic workup neutralizes acidic byproducts and ensures the stability of the acetal.
Caption: Workflow for the synthesis of 2-Bromo-1,1-dimethoxypropane.
Detailed Experimental Protocol
This protocol is adapted from established literature procedures.[1][5]
-
Step 1: Reaction Setup
-
To a solution of propanal (10.0 g, 172 mmol) in methanol (85 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add powdered 3Å molecular sieves (43 g).
-
Expert Insight: The molecular sieves act as a dehydrating agent, driving the equilibrium towards the formation of the dimethyl acetal from propanal and methanol.
-
-
Step 2: Bromination
-
Heat the mixture to reflux.
-
Slowly add bromine (8.8 mL, 172 mmol) dropwise over a period of 30 minutes. The reaction is exothermic; maintain a controlled reflux.
-
Expert Insight: The reaction proceeds via an acid-catalyzed enol or enol ether intermediate, which then attacks bromine. The dropwise addition of bromine is crucial to control the exotherm and prevent the formation of polybrominated side products.
-
Continue refluxing the mixture for an additional 4-5 hours after the addition is complete.
-
-
Step 3: Neutralization and Workup
-
Cool the reaction mixture to room temperature and allow it to stir overnight.
-
Add potassium carbonate (11.9 g, 86 mmol) and stir the resulting slurry vigorously for 2.5 hours.
-
Expert Insight: Potassium carbonate neutralizes the HBr byproduct, which is essential for preventing the acid-catalyzed hydrolysis of the desired acetal product back to the aldehyde during workup.
-
-
Step 4: Extraction and Isolation
-
Filter the mixture to remove the solids (molecular sieves and salts). Wash the solid cake with a small amount of methanol (20 mL) and combine the wash with the filtrate.
-
Extract the filtrate with pentane (3 x 75 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude product as a pale yellow oil.
-
Trustworthiness Note: The product is often used directly in subsequent steps without further purification. If high purity is required, distillation under reduced pressure (e.g., at 12 Torr) is recommended.
-
Spectroscopic Profile (Predicted)
Table 2: Predicted NMR Data for 2-Bromo-1,1-dimethoxypropane in CDCl₃
| Spectrum | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~4.50 | d | H¹ (acetal proton) |
| ~4.10 | m | H² (proton on C2) | |
| ~3.45 | s | -OCH₃ (methoxy protons) | |
| ~3.40 | s | -OCH₃ (methoxy protons) | |
| ~1.70 | d | H³ (methyl protons) | |
| ¹³C NMR | ~105 | CH | C1 (acetal carbon) |
| ~55 | CH₃ | -OCH₃ | |
| ~54 | CH₃ | -OCH₃ | |
| ~48 | CH | C2 (carbon with Br) | |
| ~22 | CH₃ | C3 (methyl carbon) |
Note: The two methoxy groups are diastereotopic due to the chiral center at C2 and are expected to appear as two distinct singlets in the ¹H NMR and two distinct signals in the ¹³C NMR spectrum.
Chemical Reactivity and Mechanistic Pathways
The synthetic utility of 2-Bromo-1,1-dimethoxypropane arises from its two distinct functional groups, which can be addressed selectively.
Caption: Key reaction pathways for 2-Bromo-1,1-dimethoxypropane.
Nucleophilic Substitution at C2
The secondary bromide is a competent leaving group, allowing for Sₙ2-type reactions with a variety of soft nucleophiles (e.g., amines, thiolates, cyanides, carbanions). The acetal remains stable under these conditions.
General Protocol for Nucleophilic Substitution:
-
Dissolve the nucleophile (1.0 equiv.) and a suitable non-nucleophilic base (e.g., K₂CO₃, Et₃N, 1.2 equiv.) in an aprotic polar solvent (e.g., DMF, Acetonitrile).
-
Add 2-Bromo-1,1-dimethoxypropane (1.1 equiv.) to the mixture.
-
Heat the reaction (e.g., 60-80 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, cool the mixture, perform an aqueous workup, and extract the product with a suitable organic solvent.
-
Purify the crude product via column chromatography.
Acetal Deprotection
The dimethyl acetal can be readily hydrolyzed under aqueous acidic conditions (e.g., HCl, H₂SO₄, or using a solid acid resin like Amberlyst-15) to unveil the 2-bromopropanal.
General Protocol for Acetal Deprotection:
-
Dissolve 2-Bromo-1,1-dimethoxypropane in a mixture of a water-miscible solvent (e.g., acetone, THF) and dilute aqueous acid (e.g., 1M HCl).
-
Stir the mixture at room temperature, monitoring the reaction by TLC.
-
Once the starting material is consumed, neutralize the acid with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent (e.g., diethyl ether), dry the organic layer, and concentrate carefully to yield the volatile aldehyde.
Applications in Research and Drug Development
While a niche reagent, 2-Bromo-1,1-dimethoxypropane offers strategic advantages in the synthesis of complex targets.
Synthesis of Functionalized Carbonyl Compounds
The primary application is the introduction of the 1,1-dimethoxyprop-2-yl or, after deprotection, the 2-oxopropyl moiety. This is a common structural motif in natural products and pharmaceutical agents.
Potential in Drug Discovery
Of significant interest to medicinal chemists is the reported bioactivity of 2-Bromo-1,1-dimethoxypropane itself. It has been identified as a chiral compound that can inhibit tyrosine kinase activity.[4] This inhibition was shown to be reversible by cyclosporin A.[4] Furthermore, it has demonstrated the ability to inhibit proliferation and induce apoptosis in cancer cells through caspase activation, highlighting its potential as a lead compound or a pharmacophore for further development.[4]
Caption: Conceptual workflow for incorporating the reagent into a drug scaffold.
Safety, Handling, and Storage
Proper handling of 2-Bromo-1,1-dimethoxypropane is essential due to its hazardous properties.
Table 3: GHS Hazard Information
| Pictogram | Signal Word | Hazard Statements | Reference(s) |
| Warning | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [6] |
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat, is mandatory. Avoid inhalation of vapors and contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It should be kept in a cool, dry place. Recommended storage temperatures range from room temperature to 2-8°C for long-term stability.[5]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations for hazardous chemical waste.
Conclusion
2-Bromo-1,1-dimethoxypropane is a synthetically useful building block characterized by its masked aldehyde and reactive secondary bromide. Its straightforward one-pot synthesis and selective reactivity make it an attractive tool for introducing the 2-oxopropyl fragment in multi-step synthesis. The emerging reports of its intrinsic biological activity as a tyrosine kinase inhibitor open new avenues for its application in medicinal chemistry and drug discovery, warranting further investigation into its therapeutic potential. Adherence to strict safety protocols is paramount when handling this hazardous compound.
References
- Time information for Miami, FL, US was retrieved but is not relevant to the scientific content of this guide.
-
CAS Common Chemistry. (n.d.). 2-Bromo-1,1-dimethoxypropane. Retrieved December 9, 2025, from [Link]
-
Anichem. (n.d.). 2-Bromo-1,1-dimethoxy-propane. Retrieved December 9, 2025, from [Link]
- Google Patents. (n.d.). CN111348992A - Novel method for synthesizing 1-bromo-2,2-dimethoxypropane.
-
PubChem. (n.d.). 2-Bromo-1,1-dimethoxypropane. Retrieved December 9, 2025, from [Link]
Sources
- 1. 2-Bromo-1,1-dimethoxypropane | 33170-72-8 [chemicalbook.com]
- 2. 2-Bromo-1,1-dimethoxypropane | C5H11BrO2 | CID 12293010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. CAS 33170-72-8: 2-bromo-1,1-dimethoxypropane | CymitQuimica [cymitquimica.com]
- 5. 2-Bromo-1,1-dimethoxypropane CAS#: 33170-72-8 [m.chemicalbook.com]
- 6. 33170-72-8|2-Bromo-1,1-dimethoxypropane|BLD Pharm [bldpharm.com]
